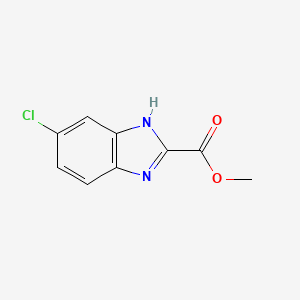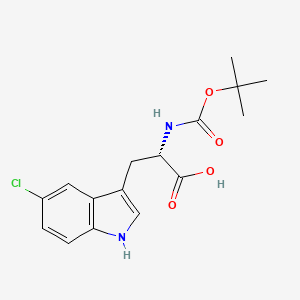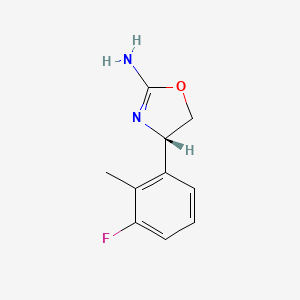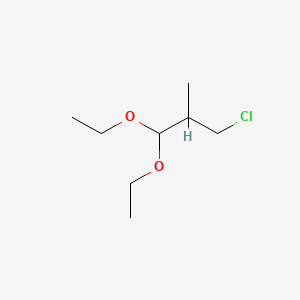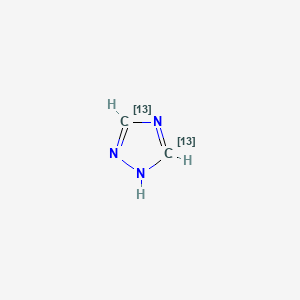
5-Pahsa
説明
5-Pahsa, also known as 5-(palmitoyloxy)octadecanoic acid, is a type of fatty acid ester of hydroxy fatty acids (FAHFA). It is synthesized in vivo in both mice and humans and is regulated by fasting and high-fat feeding . It is the most abundant form of FAHFA identified in the adipose tissue of glucose-tolerant AG4OX mice . It has been associated with anti-diabetic potential .
Synthesis Analysis
This compound is synthesized in vivo in both mice and humans and is regulated by fasting and high-fat feeding . It is also synthesized in vitro in differentiated adipocytes . The synthesis of this compound appears to involve the incorporation of isotope-labeled FAHFAs into FAHFA-TGs .Molecular Structure Analysis
The molecular formula of this compound is C34H66O4 . It is a FAHFA in which palmitic acid is esterified at the 5th carbon of hydroxy stearic acid .Chemical Reactions Analysis
This compound is incorporated into FAHFA-TGs when added to differentiated adipocytes, implying the existence of enzymes and metabolic pathways capable of synthesizing these lipids . Induction of lipolysis in adipocytes is associated with marked increases in nonesterified FAHFA levels, demonstrating that FAHFA-TGs breakdown is a regulator of cellular FAHFA levels .Physical And Chemical Properties Analysis
The molecular formula of this compound is C34H66O4, and its molecular weight is 538.9 . It is soluble in DMF, DMSO, and Ethanol .科学的研究の応用
糖尿病治療
5-Pahsaは、糖尿病治療における治療薬としての可能性を示しています . 新たに開発された、完全に機能する膵島チップモデルを使用した予備研究では、this compoundが細胞増殖とインスリン発現を増加させる可能性があることが示されました . これは、this compoundが膵臓のインスリン分泌β細胞の機能を改善するために使用できることを示唆しています .
肥満管理
研究によると、this compoundは肥満の管理に役割を果たす可能性があります . マウスにおける白色脂肪組織(WAT)の寒冷暴露に対する適応代謝反応を刺激することがわかっています . これは、this compoundが潜在的に身体のエネルギー消費量を高めるために使用でき、体重管理に役立つことを示唆しています .
脂質代謝
this compoundは、体内の脂質代謝を調節することがわかっています . WATにおけるトリアシルグリセロール(TAG)/脂肪酸(FA)のサイクルを刺激し、脂肪生成と脂肪分解の両方に影響を与えることが示されています . これは、this compoundが潜在的に体内の脂質レベルを調節するために使用できることを示唆しています .
グルコース代謝
作用機序
Target of Action
5-PAHSA, an endogenous fatty acid, primarily targets adipocytes and hepatocytes . It interacts with these cells to modulate glucose and lipid metabolism . It also signals through GPR-120, a receptor involved in insulin signaling .
Mode of Action
This compound enhances insulin-stimulated glucose uptake in adipocytes and hepatocytes . It stimulates the secretion of insulin and GLP-1, hormones that play crucial roles in glucose homeostasis . Furthermore, this compound impacts lipogenesis and lipolysis, altering adipocyte lipolytic products through selective FA re-esterification .
Biochemical Pathways
This compound affects several biochemical pathways. It potentiates the effects of cold exposure and stimulates triacylglycerol (TAG)/fatty acid (FA) cycling in white adipose tissue (WAT) through impacting lipogenesis and lipolysis . It also inhibits the AMPK signaling pathway and promotes nuclear factor-kappa-B (NF-κB) mediated inflammation under high glucose conditions .
Pharmacokinetics
It’s known that this compound is regulated by adipose triglyceride lipase . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound has been found to increase insulin sensitivity and have anti-inflammatory effects . Under high glucose conditions, these positive effects are abolished .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as glucose concentration. High glucose concentrations impair this compound action by inhibiting the AMPK signaling pathway and promoting NF-κB mediated inflammation . Therefore, the metabolic status of the individual and the glucose concentration in the environment significantly impact the action of this compound .
Safety and Hazards
特性
IUPAC Name |
5-hexadecanoyloxyoctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKCWKQYJQHJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277043 | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | FAHFA(16:0/5-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1481636-41-2 | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481636-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(1-Oxohexadecyl)oxy]octadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FAHFA(16:0/5-O-18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



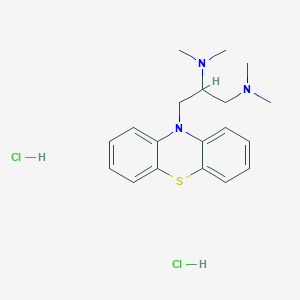
![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)

